Ethyl 3-(2-bromo-5-fluorophenyl)propanoate
Overview
Description
Ethyl 3-(2-bromo-5-fluorophenyl)propanoate is an organic compound belonging to the class of esters. It is characterized by the presence of a bromine atom and a fluorine atom on the phenyl ring, which significantly influences its chemical properties and reactivity. This compound is of interest in various scientific research applications due to its unique structure and potential biological activities.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: This method involves the acylation of 2-bromo-5-fluorobenzene with ethyl propanoate in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Grignard Reaction: The Grignard reagent, ethyl magnesium bromide, can be reacted with 2-bromo-5-fluorobenzaldehyde followed by esterification to yield the desired compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester to alcohols or aldehydes.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide (CrO3), Pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or halides under basic or acidic conditions
Major Products Formed:
Carboxylic acids, alcohols, aldehydes, substituted phenyl compounds
Scientific Research Applications
Ethyl 3-(2-bromo-5-fluorophenyl)propanoate has found applications in various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 3-(2-bromo-5-fluorophenyl)propanoate exerts its effects depends on its specific application. For instance, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In drug development, it may bind to specific molecular targets, such as enzymes or receptors, to modulate biological pathways.
Comparison with Similar Compounds
Ethyl 2-(4-bromo-3-fluorophenyl)acetate
Ethyl (3-bromo-5-fluorobenzoyl)acetate
Uniqueness: Ethyl 3-(2-bromo-5-fluorophenyl)propanoate is unique due to its specific arrangement of bromine and fluorine atoms on the phenyl ring, which influences its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
ethyl 3-(2-bromo-5-fluorophenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO2/c1-2-15-11(14)6-3-8-7-9(13)4-5-10(8)12/h4-5,7H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPQFEFZBOTCAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C=CC(=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681035 | |
Record name | Ethyl 3-(2-bromo-5-fluorophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1057674-00-6 | |
Record name | Ethyl 3-(2-bromo-5-fluorophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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